{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid
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Overview
Description
{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected amino group is then coupled with acetic acid or its derivatives under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis . These systems allow for better control over reaction conditions and can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection: Trifluoroacetic acid or HCl in methanol are commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino group, while coupling reactions yield peptides or other amide-containing compounds.
Scientific Research Applications
{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the preparation of biologically active peptides and proteins for research purposes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions to reveal the free amino group for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
- tert-Butyl 3-aminobenzylcarbamate
Uniqueness
{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid is unique due to its specific structure, which combines a Boc-protected amino group with a pyridine ring and an acetic acid moiety. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other complex organic transformations.
Properties
Molecular Formula |
C12H16N2O4 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-4-5-13-7-8(9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)(H,13,14,17) |
InChI Key |
HNECZTFLXRSWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)CC(=O)O |
Origin of Product |
United States |
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